molecular formula C18H25N3O B5586604 2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5586604
M. Wt: 299.4 g/mol
InChI Key: MYOYCQYHOMVTTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, such as 2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, typically involves intramolecular spirocyclization reactions. One approach utilizes 4-substituted pyridines activated with ethyl chloroformate, followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Another method involves base-promoted double Michael addition reactions to synthesize diazaspiro[5.5]undecane derivatives from divinylketones and barbituric acid derivatives (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spirocyclic framework that often adopts a chair conformation for the cyclohexanone unit. Single-crystal X-ray studies and NMR techniques are typically employed to elucidate the structure, confirming the presence of the spirocyclic core and other substituents. These studies reveal the significance of intermolecular interactions such as hydrogen bonding and π–π stacking in the crystal packing of these compounds (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecanes undergo various chemical reactions due to their functional groups and reactive sites. They can react with electrophiles, including alkyl halides and acid chlorides, to form spirocyclic adducts or other derivatives. These reactions are facilitated by the spiroaminal structure, making the compounds versatile intermediates in organic synthesis (Cordes et al., 2013).

properties

IUPAC Name

2-cyclopropyl-8-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c22-17-4-8-18(14-21(17)16-2-3-16)7-1-11-20(13-18)12-15-5-9-19-10-6-15/h5-6,9-10,16H,1-4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOYCQYHOMVTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)C3CC3)CN(C1)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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